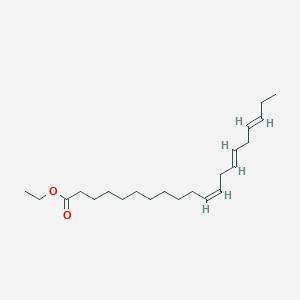
ethyl (11Z,14E,17E)-icosa-11,14,17-trienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (11Z,14E,17E)-icosa-11,14,17-trienoate is a chemical compound that belongs to the class of fatty acid esters. It is an ester derivative of eicosapentaenoic acid, which is an omega-3 fatty acid commonly found in fish oils. This compound is known for its potential health benefits, particularly in the context of cardiovascular health and anti-inflammatory properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (11Z,14E,17E)-icosa-11,14,17-trienoate typically involves the esterification of eicosapentaenoic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through large-scale esterification processes. These processes often utilize continuous flow reactors to enhance efficiency and yield. The use of immobilized enzymes as catalysts is also explored to achieve greener and more sustainable production methods.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (11Z,14E,17E)-icosa-11,14,17-trienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the ester into the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Hydroperoxides and other oxygenated derivatives.
Reduction: The corresponding alcohol, ethyl (11Z,14E,17E)-icosa-11,14,17-trienol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl (11Z,14E,17E)-icosa-11,14,17-trienoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a standard in analytical chemistry.
Biology: The compound is studied for its role in cellular signaling and membrane fluidity.
Medicine: Research focuses on its potential benefits in reducing inflammation, lowering triglyceride levels, and improving cardiovascular health.
Industry: It is used in the formulation of dietary supplements and functional foods aimed at promoting heart health.
Wirkmechanismus
The mechanism of action of ethyl (11Z,14E,17E)-icosa-11,14,17-trienoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also acts as a precursor to bioactive lipid mediators, such as eicosanoids, which play crucial roles in inflammation and immune responses. The compound’s ability to modulate gene expression and enzyme activity further contributes to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl (11Z,14E,17E)-icosa-11,14,17-trienoate can be compared to other similar compounds, such as:
Ethyl (5Z,8Z,11Z,14E,17Z)-icosa-5,8,11,14,17-pentaenoate: Another ester of eicosapentaenoic acid, known for its anti-inflammatory and cardioprotective properties.
Ethyl (5Z,8E,11Z,14E,17Z)-icosa-5,8,11,14,17-pentaenoate: Similar in structure but with different double bond configurations, affecting its biological activity.
1,3-Dihydroxy-2-propanyl (5E,8E,11Z,14E,17E)-icosapentaenoate: A glycerol ester of eicosapentaenoic acid, used in various biochemical studies.
The uniqueness of this compound lies in its specific double bond configuration, which influences its physical and chemical properties, as well as its biological activity.
Eigenschaften
IUPAC Name |
ethyl (11Z,14E,17E)-icosa-11,14,17-trienoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12H,3-4,7,10,13-21H2,1-2H3/b6-5+,9-8+,12-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATAZPJOVHRUAN-OMKQVKJBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCCCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C\CCCCCCCCCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














